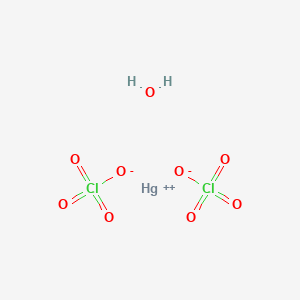

Mercury(II) perchlorate hydrate

Description

Historical Context and Evolution of Research on Mercury(II) Perchlorate (B79767) Hydrate (B1144303)

While the precise date of the initial synthesis of mercury(II) perchlorate is not extensively documented, the study of mercury salts in chemical reactions has a long history. mit.edu The early 20th century saw a burgeoning interest in the application of metal salts to catalyze organic transformations. The use of mercury compounds, in particular, gained prominence for their ability to activate unsaturated organic molecules.

Research into the catalytic properties of mercury(II) salts for the hydration of alkynes dates back to the mid-20th century. These early investigations laid the groundwork for understanding the role of the mercuric ion in electrophilic additions. Over the decades, research has evolved from qualitative observations to detailed mechanistic and structural studies. The development of advanced analytical techniques, such as X-ray crystallography and vibrational spectroscopy, in the latter half of the 20th century, enabled a deeper understanding of the structure and behavior of mercury(II) perchlorate hydrate. A notable study in 1983 provided a detailed vibrational analysis of mercury(II) perchlorate hexahydrate, including its infrared and Raman spectra, and even investigated its deuterated form. aip.org

Significance and Scope of Academic Inquiry into this compound Chemistry

The significance of this compound in academic research stems primarily from its role as a potent Lewis acid and oxidizing agent. Its high solubility in water and some organic solvents makes it a versatile reagent in a variety of chemical contexts. chemicalbook.com

Academic inquiry into its chemistry is broad and encompasses several key areas:

Catalysis in Organic Synthesis: A major focus of research has been its application as a catalyst, particularly in the hydration of alkynes to produce ketones. wizeprep.comlibretexts.org This reaction, a classic example of oxymercuration, proceeds via an intermediate that is then demercurated. libretexts.org It has also been shown to promote the formation of dialkyl ethers and cleave cyclopropanes. chemicalbook.com

Structural and Spectroscopic Analysis: Detailed studies have been conducted to elucidate the solid-state structure and solution-state behavior of its hydrated forms. X-ray diffraction studies on mercury(II) perchlorate hexahydrate have revealed the coordination geometry around the mercury ion. scispace.com Vibrational spectroscopy (Infrared and Raman) has been employed to understand the interactions between the mercury ion, water molecules, and the perchlorate anions. aip.orgaip.org

Coordination Chemistry: The formation of complexes between the mercury(II) ion and various ligands in the presence of the weakly coordinating perchlorate anion is another area of active investigation. These studies provide insights into the fundamental coordination chemistry of mercury. acs.orgresearchgate.net

Analytical Chemistry: Due to its strong oxidizing properties, this compound has been utilized as a reagent in certain analytical techniques for the detection and quantification of other substances. chemimpex.comchemimpex.com

Detailed Research Findings

Crystal and Molecular Structure

The crystal structure of hexaaquamercury(II) perchlorate, Hg(H₂O)₆₂, has been determined by single-crystal X-ray diffraction. The structure consists of discrete octahedral [Hg(H₂O)₆]²⁺ cations and perchlorate (ClO₄⁻) anions. The six water molecules are directly coordinated to the mercury(II) ion. scispace.com

| Structural Parameter | Value | Reference |

| Crystal System | Trigonal | scispace.com |

| Space Group | P3m1 | scispace.com |

| Hg-O Bond Length | 2.341(6) Å | scispace.com |

| Coordination Geometry | Octahedral | scispace.com |

Vibrational Spectroscopy

Vibrational studies of mercury(II) perchlorate hexahydrate have provided detailed information about its structure and bonding. The infrared and Raman spectra show characteristic bands for the perchlorate ion and the coordinated water molecules. A phase transition has been observed at 243 K, which is attributed to a transformation of the normal hydrate to a pseudohydrate form. aip.orgaip.org

| Vibrational Mode | Wavenumber (cm⁻¹) - Raman (RT) | Wavenumber (cm⁻¹) - Infrared (RT) | Assignment | Reference |

| ν₁(P) | 935 | - | Symmetric stretch of ClO₄⁻ | aip.org |

| ν₂(P) | 460 | 460 | Bending mode of ClO₄⁻ | aip.org |

| ν₃(P) | ~1100 (triplet) | ~1100 (split) | Asymmetric stretch of ClO₄⁻ | aip.org |

| ν₄(P) | 630 | 630 | Bending mode of ClO₄⁻ | aip.org |

| ν(H₂O) | - | ~3400 | Stretching modes of H₂O | aip.org |

| δ(H₂O) | - | 1619 | Bending mode of H₂O | aip.org |

P denotes the perchlorate ion. RT refers to room temperature.

Applications in Organic Synthesis

This compound is a well-established catalyst for the hydration of alkynes, following Markovnikov's rule to produce ketones. libretexts.org The reaction is believed to proceed through the formation of a mercurinium ion intermediate. The general scheme for this reaction is as follows:

R-C≡CH + H₂O ---(Hg(ClO₄)₂, H⁺)---> [Intermediate Enol] → R-C(=O)CH₃

The compound is also effective in hydrolyzing vinyl halides and thioacetals. chemicalbook.com

Properties

IUPAC Name |

mercury(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Hg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYSCVKOXPZTGW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2HgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725316 | |

| Record name | Mercury perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304656-34-6 | |

| Record name | Mercury perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 304656-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Controlled Crystallization of Mercury Ii Perchlorate Hydrate Forms

Preparative Routes from Mercury(II) Precursors and Perchloric Acid

The preparation of mercury(II) perchlorate (B79767) hydrates typically involves the reaction of a suitable mercury(II) precursor with perchloric acid. The choice of precursor and reaction conditions can influence the resulting hydrate (B1144303).

Reaction of Mercury(II) Oxide with Perchloric Acid

A common and direct method for the synthesis of mercury(II) perchlorate hydrates is the reaction of mercury(II) oxide (HgO) with aqueous perchloric acid (HClO₄). This acid-base reaction yields a solution of mercury(II) perchlorate, from which different hydrated crystals can be obtained.

For the preparation of mercury(II) perchlorate trihydrate (Hg(ClO₄)₂·3H₂O) , a suspension of mercury(II) oxide in water can be treated with 60% aqueous perchloric acid. The reaction mixture is typically heated to a temperature between 40 and 60 °C for a short duration of 1 to 5 minutes to ensure complete reaction. chemistryviews.org The resulting solution is then cooled to induce crystallization of the trihydrate.

The synthesis of hexaaquamercury(II) perchlorate (Hg(H₂O)₆₂) involves dissolving yellow mercury(II) oxide in a sufficient amount of perchloric acid to prevent the formation of basic salts. researchgate.net The hexahydrate crystals are subsequently formed by the slow evaporation of the resulting solution in a desiccator over a drying agent like sulfuric acid. researchgate.net The stoichiometry of the hydrate is highly dependent on the water activity in the system, with a higher water content favoring the formation of the hexahydrate.

Metathesis Reactions Involving Mercury(II) Acetate (B1210297)

An alternative synthetic route to mercury(II) perchlorate hydrates involves a metathesis reaction, also known as a double displacement reaction. This method utilizes mercury(II) acetate (Hg(CH₃COO)₂) as the mercury precursor.

The reaction is typically carried out by mixing mercury(II) acetate with perchloric acid in an organic solvent such as dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF) at room temperature. chemistryviews.org The driving force for this reaction is the formation of acetic acid, which is a weaker acid than perchloric acid. This method offers the advantage of proceeding under milder conditions compared to the direct reaction with mercury(II) oxide. The resulting mercury(II) perchlorate can then be crystallized from the reaction mixture, and the stoichiometry of the hydrate will depend on the amount of water present during crystallization.

Factors Influencing Hydrate Stoichiometry and Crystal Formation

The number of water molecules incorporated into the crystal lattice of mercury(II) perchlorate is a critical parameter that is influenced by several factors during the crystallization process. Control over these factors is essential for selectively preparing a specific hydrate.

Temperature plays a significant role in determining the stable hydrate phase. Generally, lower temperatures favor the formation of higher hydrates, as the exothermic process of hydration is more favorable. For instance, the isolation of the hexahydrate is often achieved through slow evaporation at or below room temperature. researchgate.net Conversely, heating a solution of mercury(II) perchlorate, as in the preparation of the trihydrate, can lead to the formation of lower hydrates.

Concentration of Reactants and Water Activity are also key determinants of hydrate stoichiometry. A high concentration of water in the crystallization medium will favor the formation of hydrates with a higher number of water molecules, such as the hexahydrate. To obtain lower hydrates, the water activity can be reduced by using more concentrated solutions of perchloric acid or by performing the crystallization from a non-aqueous or mixed solvent system.

The nature of the solvent used in the synthesis and crystallization can also influence the outcome. While aqueous solutions are common, the use of organic solvents like DME or THF in the metathesis reaction can affect the solubility of the resulting salt and the availability of water for hydration, thus influencing the hydrate form that crystallizes.

Advanced Crystallization Techniques for X-ray Quality Specimens

Obtaining single crystals of sufficient size and quality is a prerequisite for their structural elucidation by X-ray diffraction. Several advanced crystallization techniques can be employed to grow high-quality crystals of mercury(II) perchlorate hydrates.

Slow Evaporation: This is a widely used and effective method for growing single crystals of soluble salts like mercury(II) perchlorate hydrates. A saturated or slightly undersaturated solution of the compound is prepared and left undisturbed in a container that is loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. umass.edu The slow decrease in solvent volume leads to a gradual increase in solute concentration, promoting the formation of a small number of large, well-ordered crystals. The preparation of hexaaquamercury(II) perchlorate single crystals for X-ray analysis was achieved using this method. researchgate.net

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the mercury(II) perchlorate hydrate is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the salt is less soluble (the "anti-solvent"). unifr.chmit.edu The vapor of the anti-solvent slowly diffuses into the solution of the salt, reducing its solubility and inducing the growth of crystals. This method allows for very slow and controlled changes in supersaturation, which is ideal for the formation of high-quality crystals.

Hydrothermal Synthesis: For certain inorganic compounds, hydrothermal techniques can be employed to grow crystals. researchgate.netnumberanalytics.com This method involves heating the reactants in a sealed, water-filled vessel (an autoclave) to elevated temperatures and pressures. While not commonly reported for simple mercury(II) perchlorate hydrates, this technique can be useful for preparing more complex coordination compounds of mercury(II) and could potentially be adapted for the crystallization of specific hydrate forms under controlled conditions.

Structural Elucidation and Advanced Crystallographic Characterization of Mercury Ii Perchlorate Hydrate and Its Derivatives

Single Crystal X-ray Diffraction Studies of Hydrate (B1144303) Structures

Detailed single-crystal X-ray diffraction data for simple mercury(II) perchlorate (B79767) hydrates is not extensively reported in the readily available literature. However, analysis of related and more complex derivatives provides insight into the structural behavior of the hydrated mercury(II) cation in a perchlorate lattice.

For instance, studies on related mercury(II) complexes, such as tetraamminemercury(II) perchlorate, Hg(NH₃)₄₂, reveal a distorted tetrahedral coordination geometry around the mercury(II) ion. acs.orgnih.gov In this derivative, the mercury atom is coordinated by four nitrogen atoms from the ammonia (B1221849) ligands. The structure of such complexes can be determined at various temperatures to understand dynamic processes and structural stability.

While specific crystallographic data for a simple hydrate like mercury(II) perchlorate hexahydrate from single-crystal X-ray diffraction is not available in the reviewed sources, its structure has been inferred from vibrational spectroscopy. aip.org It is proposed to exist as [Hg(OH₂)₆]²⁺(ClO₄⁻)₂ at room temperature, suggesting an octahedral coordination of the mercury(II) ion by six water molecules. aip.org The preparation of this compound involves dissolving yellow mercury(II) oxide in dilute perchloric acid and subsequent recrystallization. aip.org

Structural Analysis of Mercury(II)-Perchlorate Interactions within the Crystal Lattice

In the absence of a definitive crystal structure for a simple mercury(II) perchlorate hydrate, the nature of the mercury(II)-perchlorate interactions can be inferred from related compounds. In crystalline tetraamminemercury(II) perchlorate, the [Hg(NH₃)₄]²⁺ complex cations are linked to the perchlorate anions through hydrogen bonding. acs.org

In the case of the proposed [Hg(OH₂)₆]²⁺(ClO₄⁻)₂ structure for the hexahydrate, the primary coordination sphere of the mercury(II) ion is saturated by water molecules. aip.org Therefore, the perchlorate ions are expected to be located in the crystal lattice, interacting with the hydrated mercury cations primarily through hydrogen bonds between the water ligands and the perchlorate oxygen atoms.

Phase Transitions and Temperature-Dependent Structural Modifications

Temperature-dependent studies have revealed interesting phase transitions in mercury(II) perchlorate hexahydrate. Vibrational studies using infrared spectroscopy over a temperature range of 100-300 K have identified a phase transition at 243 K. aip.orgaip.org

The spectral changes observed in the thermosensitive infrared bands suggest a transformation of the normal hydrate, formulated as [Hg(OH₂)₆]²⁺(ClO₄⁻)₂, at room temperature to a pseudohydrate below 243 K. aip.orgaip.org This low-temperature phase is proposed to have the structure [Hg(OH⁻)₃(H₃O⁺)₃]²⁺(ClO₄⁻)₂. aip.orgaip.org This indicates a proton transfer from three of the coordinated water molecules to the other three, forming hydroxide (B78521) and hydronium ions within the coordination sphere of the mercury(II) ion.

A similar phenomenon of temperature-induced phase transitions is observed in derivatives such as tetraamminemercury(II) perchlorate. This compound undergoes a phase transition at approximately 220 K. acs.orgnih.gov At room temperature (295 K), it crystallizes in the orthorhombic space group Pnma. Upon cooling to 170 K, it transforms to a monoclinic unit cell with the space group P2₁/c. acs.org This transition involves a loss of the C_s symmetry of the [Hg(NH₃)₄]²⁺ complex. acs.orgnih.gov When heated, this phase transition shows two steps at about 230 K and 270 K. acs.org

These findings underscore the dynamic nature of the crystal lattices of mercury(II) perchlorate hydrates and their derivatives, with temperature playing a crucial role in their structural integrity and the nature of the coordinated species.

Coordination Chemistry and Complexation Behavior of Mercury Ii Perchlorate in Solution and Solid State

Determination of Complex Stoichiometries and Coordination Geometries

A variety of analytical and spectroscopic techniques are employed to determine the stoichiometry and coordination geometry of mercury(II) complexes in both the solid state and in solution.

NMR Spectroscopy: ¹⁹⁹Hg NMR spectroscopy is a powerful tool for studying mercury(II) complexes in solution. The chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to the coordination environment of the mercury atom. Changes in the chemical shift upon addition of a ligand can be used to determine the stoichiometry of the complex and to gain insight into the nature of the donor atoms. ¹H, ¹³C, and ³¹P NMR are also used to study the ligand's behavior upon coordination.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy can provide information about the coordination of ligands to the mercury center. The vibrational frequencies of specific functional groups in the ligand often shift upon coordination. For example, the C=S stretching frequency in thiourea-type ligands shifts to a lower frequency upon coordination to mercury(II), indicating a weakening of the C=S bond and the formation of an Hg-S bond.

Potentiometry and Calorimetry: These techniques are used to determine the stability constants and thermodynamic parameters of complex formation in solution. Potentiometric titrations, often using a mercury-specific electrode, can be used to determine the stoichiometry and formation constants of complexes. Isothermal titration calorimetry (ITC) provides direct measurement of the enthalpy of complexation.

| Technique | Information Obtained | Example Application |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles | Determination of the dinuclear structure of a mercury(II) complex with a bridging diphosphine ligand. |

| ¹⁹⁹Hg NMR Spectroscopy | Coordination environment in solution, complex stoichiometry | Monitoring the chemical shift of ¹⁹⁹Hg upon titration with a macrocyclic ligand to determine the formation of a 1:1 complex. |

| Vibrational Spectroscopy | Ligand coordination modes | Observing the shift in the C=S stretching frequency of imidazolidine-2-thione upon complexation with Hg(II). |

| Potentiometry | Stability constants, stoichiometry in solution | Titrating a solution of Hg(ClO₄)₂ with a thiol to determine the formation constant of the Hg-thiol complex. |

Thermodynamics and Kinetics of Ligand Exchange and Complex Formation

The thermodynamics and kinetics of ligand exchange and complex formation involving mercury(II) perchlorate (B79767) are crucial for understanding the behavior of Hg(II) in chemical and biological systems.

The formation of mercury(II) complexes with many ligands, especially those containing soft donor atoms, is thermodynamically very favorable, characterized by large negative Gibbs free energy changes (ΔG). This is often driven by a large negative enthalpy change (ΔH), reflecting the formation of strong covalent bonds between the soft Hg(II) acid and the soft donor base.

Calorimetric studies have been conducted to determine the thermodynamic parameters for the complexation of Hg(II) with various ligands. For example, the complexation of Hg(II) with macrocyclic ligands is typically associated with a large negative enthalpy change and a favorable entropy change (ΔS), the latter being a hallmark of the macrocyclic effect.

Ligand exchange reactions at the Hg(II) center are generally very fast. The lability of the aqua ligands in [Hg(H₂O)₆]²⁺ (the predominant form of mercury(II) perchlorate in aqueous solution) allows for rapid substitution by other ligands. The rates of these reactions can be studied using techniques such as stopped-flow spectroscopy. The kinetics of ligand exchange are often dependent on the nature of the entering and leaving ligands, as well as the solvent.

The table below summarizes typical thermodynamic data for the complexation of Hg(II) with different types of ligands.

| Ligand Type | Typical ΔH (kJ/mol) | Typical log K | Driving Force |

| Thiol (-SH) | Highly negative | > 20 | Strong enthalpic contribution from Hg-S bond formation. |

| Macrocyclic Thioether | Negative | > 10 | Macrocyclic effect (both enthalpic and entropic contributions). |

| Ammonia (B1221849) (NH₃) | Moderately negative | ~8-9 (for first two) | Favorable enthalpic contribution. |

| Tertiary Phosphine (B1218219) (PR₃) | Negative | High | Strong Hg-P bond formation. |

Spectroscopic Probing of Coordination Environments

The coordination sphere of the mercury(II) ion in complexes derived from mercury(II) perchlorate is extensively studied using a variety of spectroscopic techniques. These methods provide detailed insights into the nature of the metal-ligand interactions, the coordination number, and the geometry of the resulting complexes in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹⁹Hg, ³¹P, ⁷⁷Se)

NMR spectroscopy is a powerful tool for investigating the coordination chemistry of mercury(II) perchlorate. The ¹⁹⁹Hg nucleus, with a nuclear spin of I = 1/2 and a natural abundance of nearly 17%, is particularly informative. chemrxiv.orgnih.gov The chemical shifts of ¹⁹⁹Hg are extremely sensitive to the coordination environment, including the type of ligand and the binding geometry, spanning a very wide range. nih.govhuji.ac.il This sensitivity allows for detailed characterization of mercury complexes in solution. researchgate.net

Mercury(II) perchlorate itself is often used as a chemical shift standard in ¹⁹⁹Hg NMR. For instance, a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M perchloric acid exhibits a chemical shift of -2250 ppm relative to dimethylmercury. chemrxiv.org However, it is noted that this chemical shift can be dependent on the concentration. chemrxiv.org The significant coupling observed between the ¹⁹⁹Hg nucleus and ligand nuclei over multiple bonds further aids in elucidating the structure of coordination compounds. nih.gov

When mercury(II) perchlorate is used to synthesize complexes with phosphorus-containing ligands, such as tertiary phosphines, ³¹P NMR spectroscopy becomes an invaluable probe. acs.orgacs.org The coordination of the phosphine to the Hg(II) center causes a significant change in the ³¹P chemical shift compared to the free ligand. Furthermore, the coupling between the ³¹P and ¹⁹⁹Hg nuclei (¹J(¹⁹⁹Hg-³¹P)) provides direct evidence of a bond, and the magnitude of the coupling constant can give insights into the nature and strength of the Hg-P interaction. Variable temperature ³¹P NMR studies can also provide information on ligand exchange rates. capes.gov.br

Similarly, for complexes involving selenium-containing ligands, ⁷⁷Se NMR spectroscopy is employed. huji.ac.il Like ³¹P NMR, ⁷⁷Se NMR spectra show chemical shifts and ¹J(¹⁹⁹Hg-⁷⁷Se) coupling constants that are characteristic of the specific coordination environment of the selenium atom to the mercury center. The ⁷⁷Se nucleus is a spin-1/2 nucleus with a natural abundance of 7.63%, making it suitable for such studies. huji.ac.il

Table 1: Representative NMR Data for Probing Mercury(II) Coordination

| Nucleus | Parameter | Typical Observation for Hg(II) Complexes | Information Gained |

| ¹⁹⁹Hg | Chemical Shift (δ) | Very wide range (-2250 ppm for 0.1 M Hg(ClO₄)₂ in 0.1 M HClO₄). chemrxiv.org Highly dependent on coordination number and ligand electronegativity. researchgate.net | Direct probe of the electronic environment at the mercury center. |

| Coupling Constant | Exhibits coupling to various nuclei (e.g., ¹H, ¹³C, ³¹P, ⁷⁷Se) over multiple bonds (²J, ³J, ⁴J, ⁵J). nih.gov | Elucidation of molecular connectivity and structure. | |

| ³¹P | Chemical Shift (δ) | Coordination shift observed upon binding of phosphine ligands to Hg(II). | Confirmation of complex formation; information on ligand conformation. |

| Coupling Constant | ¹J(¹⁹⁹Hg-³¹P) provides direct evidence of Hg-P bond. Magnitude relates to the s-character and strength of the bond. acs.orgcapes.gov.br | Stoichiometry and strength of metal-ligand interaction. | |

| ⁷⁷Se | Chemical Shift (δ) | Characteristic shifts for different types of organoselenium compounds and their complexes. organicchemistrydata.orgorganicchemistrydata.org | Characterization of the selenium ligand's binding mode. |

| Coupling Constant | ¹J(¹⁹⁹Hg-⁷⁷Se) confirms direct bonding between mercury and selenium. | Structural analysis of Hg-Se complexes. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental in characterizing complexes of mercury(II) perchlorate. A primary focus of these studies is the perchlorate anion (ClO₄⁻) itself. The perchlorate ion has a tetrahedral (Td) symmetry when it is "free" or uncoordinated in solution or a crystal lattice. This high symmetry results in a few, well-defined vibrational modes. However, if the perchlorate ion acts as a ligand and coordinates to the Hg(II) center (either as a monodentate or bidentate ligand), its symmetry is lowered (to C₃v or C₂v, respectively). This reduction in symmetry causes vibrations that were previously degenerate to split into multiple bands and allows modes that were IR- or Raman-inactive to become active. For example, a strong, broad peak around 1064 cm⁻¹ in the IR spectrum is characteristic of the triply degenerate asymmetric stretching vibration of the uncoordinated ClO₄⁻ ion. researchgate.net The appearance of multiple bands in this region would suggest coordination to the mercury ion.

Beyond the perchlorate ion, these spectroscopic methods also probe the vibrations of the other ligands in the complex. Shifts in the characteristic vibrational frequencies of the ligand's functional groups upon coordination to the Hg(II) ion provide clear evidence of complex formation and can indicate which atoms of the ligand are involved in the bonding.

Table 2: Vibrational Frequencies of the Perchlorate Ion (ClO₄⁻) and Their Sensitivity to Coordination

| Vibration Mode | Symmetry (Td - Free Ion) | Typical Wavenumber (cm⁻¹) | Activity (Free Ion) | Effect of Coordination (Symmetry Lowering) |

| ν₁ (A₁) | Symmetric Stretch | ~930 | Raman active | Becomes IR active. |

| ν₂ (E) | Symmetric Bend | ~460 | Raman active | Splits into two bands (IR and Raman active). |

| ν₃ (F₂) | Asymmetric Stretch | ~1100 (often broad) | IR & Raman active | Splits into two or three bands depending on coordination (e.g., C₂v or C₃v). |

| ν₄ (F₂) | Asymmetric Bend | ~625 | IR & Raman active | Splits into two or three bands. |

Note: The exact wavenumbers can vary depending on the specific compound and its physical state. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for obtaining local structural information around the mercury atom in both crystalline and non-crystalline systems, including solutions. By analyzing the fine structure on the high-energy side of the Hg L-edge X-ray absorption spectrum, one can determine the coordination number, the distances to neighboring atoms (bond lengths), and the identity of these atoms. wpmucdn.comnih.gov

For mercury(II) perchlorate solutions, EXAFS is crucial for characterizing the hydration sphere of the [Hg(H₂O)ₙ]²⁺ cation. It can provide precise Hg-O bond distances and the number of coordinating water molecules (n). This information is fundamental for understanding the starting species in complexation reactions.

When other ligands are introduced, EXAFS can track the changes in the primary coordination sphere of the mercury(II) ion. The technique can distinguish between inner-sphere complexes, where the ligand is directly bonded to the mercury, and outer-sphere complexes, where the ligand is associated with the hydrated mercury cation through water molecules. Studies on the sorption of Hg(II) onto mineral surfaces, for which mercury(II) nitrate (B79036) or perchlorate are often used as the mercury source, show that EXAFS can identify the formation of monodentate and bidentate inner-sphere complexes and determine precise Hg-O bond distances. wpmucdn.comnih.gov This methodology is directly applicable to studying the coordination of various ligands to mercury(II) from a perchlorate medium.

Table 3: Representative Structural Parameters from EXAFS for Aquated Hg(II)

| System | Parameter | Typical Value | Significance |

| Hydrated Hg(II) ion in aqueous solution | Coordination Number (CN) | ~6 | Defines the primary hydration sphere of the [Hg(H₂O)₆]²⁺ complex. |

| Hg-O Bond Distance (R) | ~2.41 Å | Represents the average distance from the mercury ion to the oxygen of water. | |

| Inner-sphere complex on a mineral surface | Coordination Number (CN) | Varies (e.g., 2, 4) | Indicates the number of direct bonds between Hg(II) and surface functional groups. |

| Hg-O/Ligand Distance (R) | Varies with ligand | Provides precise bond lengths for the specific coordination environment. wpmucdn.comnih.gov |

Electrochemical Studies of Mercury(II) Perchlorate Complexes

Electrochemical methods are widely used to investigate the redox properties and complexation equilibria of mercury(II) perchlorate. The perchlorate anion is advantageous for these studies as it is generally non-coordinating and electrochemically inert over a wide potential window.

Voltammetric and Chronopotentiometric Investigations

Voltammetric techniques, such as cyclic voltammetry (CV) and anodic stripping voltammetry (ASV), are employed to study the reduction of Hg(II) to Hg(0) and its subsequent oxidation. metrohm.com In a non-complexing medium like perchloric acid, the Hg(II) ion exhibits a characteristic reduction potential. When a complexing ligand is added to the mercury(II) perchlorate solution, the formation of a stable Hg(II)-ligand complex makes the reduction of the mercury ion more difficult. This is observed as a shift in the reduction peak potential to more negative values. The magnitude of this shift is related to the stability constant of the complex, allowing for its quantitative determination.

Anodic stripping voltammetry is an extremely sensitive technique for determining trace amounts of mercury. metrohm.com The method involves a pre-concentration step where Hg(II) is reduced and deposited onto the working electrode (often gold) at a fixed potential. The potential is then scanned in the positive direction, which strips the mercury from the electrode back into the solution as Hg(II) ions, generating a current peak whose height is proportional to the concentration. Perchloric acid can be used as the supporting electrolyte in these determinations. metrohm.com

Amperometric Titration Methodologies

Amperometric titration is an electrochemical method used to determine the stoichiometry of metal-ligand complexes. slideshare.net The technique involves measuring the current flowing through an electrochemical cell at a fixed potential as a function of the volume of titrant added. The endpoint of the titration is identified by a sharp change in the current.

To study the complexation of mercury(II) perchlorate, a solution of a ligand can be titrated with a standard solution of mercury(II) perchlorate, or vice-versa. A potential is applied at which either the free metal ion or the complex is electroactive. As the titrant is added, the concentration of the electroactive species changes, leading to a change in the diffusion-limited current. A plot of current versus the volume of titrant added typically consists of two straight lines with different slopes, the intersection of which gives the equivalence point. This point directly reveals the stoichiometry (ligand-to-metal ratio) of the complex formed. This method is particularly useful for determining the composition of stable complexes formed between mercury(II) and various ligands. rsc.orgegyankosh.ac.in

Theoretical and Computational Investigations of Mercury(II) Coordination Compounds

Theoretical and computational chemistry provides powerful tools to investigate the coordination compounds of mercury(II) at an atomic level of detail. These methods grant access to information that can be difficult or impossible to obtain through experimental techniques alone, such as the precise geometries of transient species, detailed electronic structures, and the energetic landscapes of chemical reactions. For mercury(II) perchlorate and its complexes, computational studies are instrumental in understanding the nature of the mercury-ligand bonds, the influence of the solvent, and the intrinsic properties of the coordinated metal center.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying mercury(II) complexes due to its favorable balance of accuracy and computational cost. It is extensively used to predict the three-dimensional structures (geometry optimization) and to analyze the distribution and energy of electrons within the molecule (electronic structure).

For mercury(II) perchlorate hydrate (B1144303), the relevant species in aqueous solution is the hexaaquamercury(II) ion, [Hg(H₂O)₆]²⁺. DFT calculations have been employed to study this ion and related complexes. nih.gov Molecular modeling of mercury(II) complexes is often performed using functionals like B3LYP or those from the M06 suite, paired with appropriate basis sets that account for the relativistic effects of the heavy mercury atom, such as the Stuttgart relativistic effective core potential (ECP). nih.gov

A key aspect of modeling these systems is the treatment of the solvent. Studies have shown that a combined approach, where a few explicit water molecules are included to complete the first coordination sphere and then embedded within a polarizable continuum model (implicit solvent), yields results in much better agreement with experimental data. nih.gov This method accurately captures the strong, short-range hydrogen bonding interactions between the complex and the solvent. nih.gov

The optimization of the geometry provides crucial data on bond lengths and angles, which can be compared with experimental results from X-ray crystallography where available. For example, DFT calculations can predict the Hg-O bond lengths in the [Hg(H₂O)₆]²⁺ cation. The electronic structure analysis reveals insights into the nature of the bonding. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the regions of the complex most likely to be involved in redox reactions or electronic transitions. Natural Bond Orbital (NBO) analysis can be used to quantify the charge on the mercury atom and the ligands, providing a measure of the ionicity or covalency of the mercury-ligand bonds.

Table 1: Examples of DFT Methodologies for Mercury(II) Complexes

| Complex Studied | Computational Method (Functional/Basis Set) | Key Findings | Reference |

| [Hg(H₂O)₆]²⁺ | M06-L, B3LYP, CAM-B3LYP / cc-pVTZ | Calculation of solvation free energy; structures and vibrational frequencies. | nih.gov |

| [Hg(SCN)ₙ]⁽²⁻ⁿ⁾ (n=2,3,4) | B3LYP / Stuttgart ECP (Hg), 6-311++G(d,p) (other atoms) | Verified four-coordinated Hg(II) geometry; analyzed vibrational and UV spectra. | nih.gov |

| [HgCl₂(L)] (L=hydrazone) | B3LYP / LanL2DZ | Optimized geometry; explored Frontier Molecular Orbitals (FMO) and electronic properties. | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ab Initio Studies of Bonding and Reactivity

While DFT is based on electron density, traditional ab initio methods are based on the explicit calculation of the many-electron wavefunction. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), can offer higher accuracy, albeit at a significantly greater computational expense. They are particularly valuable for benchmarking DFT results and for studying phenomena where electron correlation is critical.

A significant aspect of mercury(II) chemistry that has been explored with high-level ab initio calculations is the nature of "metallophilic" interactions. These are weak, attractive forces between closed-shell heavy metal centers, such as Hg(II)···Hg(II) contacts. These interactions, arising from electron correlation and relativistic effects, are not classical chemical bonds but can influence the crystal packing and structure of mercury compounds.

Ab initio studies on model dimers like (HgMe₂)₂ have been used to quantify the energy of this metallophilic attraction. The calculations analyze the contributions from dispersion forces and electrostatic multipole components to understand the origin of the attraction. researchgate.net Such fundamental studies are crucial for understanding the bonding and reactivity of mercury compounds in a broader context. They also allow for the theoretical determination of fundamental parameters. For instance, purely theoretical molecular data from ab initio calculations have suggested a van der Waals radius for mercury(II) of approximately 175(7) pm. researchgate.net

While ab initio studies specifically on mercury(II) perchlorate hydrate are not widely reported, the principles and findings from studies on simpler mercury systems provide foundational knowledge. These calculations can dissect the bonding in terms of orbital interactions, offering a detailed picture of how ligands like water interact with the mercury(II) ion. They can also be used to model reaction pathways, for example, the mechanisms of ligand exchange reactions in solution, by calculating the energies of transition states and intermediates.

Table 2: Ab Initio Calculated Properties for Mercury(II) Interactions

| System Studied | Computational Method | Property Investigated | Finding | Reference |

| (HgMe₂)₂ Dimer | MP2, CCSD(T) | Metallophilic Attraction Energy | -13.5 kJ/mol (MP2) | researchgate.net |

| (HgMe₂)₂ Dimer | MP2, CCSD(T) | Equilibrium Hg···Hg Distance | 3.41 Å | researchgate.net |

| Mercury(II) | Theoretical Molecular Data | van der Waals Radius | 175 ± 7 pm | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Reactivity Profiles and Catalytic Applications of Mercury Ii Perchlorate Hydrate in Organic and Inorganic Synthesis

Role as an Electrophilic Reagent and Oxidizing Agent

Mercury(II) perchlorate (B79767) hydrate (B1144303), often encountered as the trihydrate (Hg(ClO₄)₂·3H₂O), is a potent oxidizing agent and a versatile electrophilic reagent in various chemical transformations. chemimpex.comchemimpex.com Its high solubility in water and certain organic solvents, coupled with the strong oxidizing nature of the perchlorate anion and the electrophilicity of the mercury(II) ion, underpins its utility in organic and inorganic synthesis. chemimpex.comvulcanchem.com The compound's reactivity is characterized by its ability to facilitate nucleophilic substitutions, additions to unsaturated bonds, and redox processes. vulcanchem.com

Hydrolysis of Vinyl Halides to Ketones

Mercury(II) perchlorate hydrate plays a significant role in the hydrolysis of vinyl halides to their corresponding ketones. This transformation leverages the high affinity of the mercury(II) ion for halides. vulcanchem.com The reaction of vinyl halides with mercury(II) salts in an aqueous medium to yield carbonyl compounds is a non-catalytic process. researchgate.net The proposed mechanism for this conversion involves an initial oxymercuration of the double bond, followed by a dehalogenation step to furnish the ketone. researchgate.net This method provides a pathway to synthesize ketones from vinyl halide precursors under aqueous conditions.

Facilitation of Ether Synthesis via Nucleophilic Substitution

Mercury(II) perchlorate has been effectively employed to facilitate the synthesis of ethers from alkyl halides and alcohols. researchgate.net This application relies on the Lewis acidic nature of the mercury(II) ion, which activates the alkyl halide towards nucleophilic attack by an alcohol. Specifically, it has been shown to promote the Williamson ether synthesis by activating alkyl bromides. vulcanchem.com Investigations into the reactions of various alkyl halides with mercury(II) perchlorate in alcohol solvents have led to the development of simple, high-yield procedures for the conversion of these halides into their corresponding ethers. researchgate.net

A study detailed the use of a polymer-supported mercury(II) perchlorate reagent in metal-mediated concomitant silyl (B83357) ether cleavage/cyclization reactions to construct bicyclic piperazinediones. acs.org

Cyclopropane (B1198618) Ring Cleavage Reactions

The strained three-membered ring of cyclopropanes is susceptible to cleavage by electrophilic reagents. Mercury(II) perchlorate serves as an effective reagent for mediating the ring-opening of cyclopropanes through an electrophilic addition mechanism. vulcanchem.comthieme-connect.de The reaction proceeds via the formation of an organomercury intermediate, which can then undergo further transformations. The regio- and stereoselectivity of the mercury(II)-mediated opening of cyclopropanes can be influenced by the presence of proximate internal nucleophiles. acs.org This reactivity has been explored in synthetic strategies, for instance, in the skeletal rearrangement of 8-methylenebicyclo[4.2.0]octan-2-ones with mercury(II) perchlorate. acs.org

Catalysis in Carbon-Carbon Bond Forming Reactions

Mercury(II) salts, including the perchlorate, have been utilized in stoichiometric or catalytic amounts to mediate the formation of carbon-carbon bonds, often in the context of constructing complex cyclic structures. researchgate.net

Mercury(II)-Mediated Allylation Reactions (e.g., Sakurai-Hosomi)

| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 1 | 4 | 98 | rsc.org |

| 2 | 0.5 | 6 | 93 | rsc.org |

| 3 | 0.1 | 12 | 71 | rsc.org |

Data derived from a study by Zhou and co-workers on the allylation of isatin (B1672199) with allyltrimethylsilane (B147118) in dichloromethane (B109758) at 25 °C. rsc.org

Studies on Redox Chemistry and Isotopic Exchange Mechanisms

The redox chemistry of mercury(II) perchlorate is a key aspect of its chemical profile, with the Hg(II) ion capable of undergoing reduction. The compound is recognized as a strong oxidizing agent, a property that is harnessed in various analytical and synthetic applications. chemimpex.comchemimpex.com For example, it is used in the determination of uranium concentrations through redox reactions, where it facilitates the reoxidation of copper during the analysis. The thermal decomposition of this compound involves redox processes, with the compound decomposing at elevated temperatures to form mercury(II) chloride and oxygen, or mercury(II) oxide and a mixture of chlorine and oxygen. core.ac.uk

In the realm of isotopic exchange, studies in perchlorate solutions have shown that Hg(I) and Hg(II) undergo rapid isotopic exchange. This exchange is notably accelerated by the reversible dismutation of the mercury(I) ion. The kinetics of this exchange can be measured when slowed by the presence of cyanide ions, following first-order kinetics with respect to both Hg(I) and Hg(II). Further research has investigated the rates and dynamics of isotope exchange between aqueous elemental mercury (Hg(0)) and Hg(II) bound to various ligands, including inorganic ions like chloride, in aqueous solutions. researchgate.net

Reaction Kinetics and Mechanistic Pathways in Various Media

The reactivity of this compound in various chemical transformations is a subject of significant interest, particularly concerning the kinetics and underlying mechanistic details. The compound's efficacy as a catalyst and reagent is deeply rooted in the behavior of the mercury(II) ion as a potent electrophile. This section explores the reaction kinetics and proposes mechanistic pathways for several key reactions involving this compound in different solvent systems.

The kinetics of reactions involving mercury(II) perchlorate often exhibit a dependence on the concentration of both the substrate and the mercury(II) salt. For instance, in reactions with certain organochromium complexes in aqueous perchloric acid, the process follows a second-order rate expression. This indicates that the reaction is first order with respect to the organochromium concentration and first order in the concentration of the mercury(II) electrophile. researchgate.net Such reactions are proposed to proceed via an SE2 (bimolecular electrophilic substitution) mechanism. researchgate.net The rate of these reactions is also observed to be significantly influenced by the steric bulk of the substrate. researchgate.net

The solvent plays a crucial role in modulating the reaction rates and, in some cases, the mechanism itself. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the activation energy of the reaction. While specific kinetic data for many reactions catalyzed by this compound are not extensively documented in readily available literature, general principles of solvent effects on reaction kinetics can be applied. For instance, reactions proceeding through polar transition states are generally accelerated in more polar solvents.

Hydrolysis of Vinyl Halides and Thioacetals

Mercury(II) perchlorate trihydrate is known to facilitate the hydrolysis of vinyl halides and thioacetals. chemicalbook.com

Vinyl Halide Hydrolysis: The hydrolysis of vinyl halides to the corresponding carbonyl compounds in the presence of mercury(II) salts is believed to proceed through an initial oxymercuration step. While specific kinetic studies on this reaction with mercury(II) perchlorate are scarce, the generally accepted mechanism for oxymercuration of alkenes provides a strong model. The reaction is initiated by the electrophilic attack of the mercury(II) ion on the double bond of the vinyl halide, forming a bridged mercurinium ion intermediate. This intermediate prevents carbocation rearrangements. wikipedia.org The formation of this mercurinium ion is often the rate-determining step. numberanalytics.com A water molecule then attacks the more substituted carbon of the bridged ion in an anti-addition fashion. Subsequent demercuration and loss of a proton yield the enol, which tautomerizes to the more stable carbonyl compound.

Thioacetal Hydrolysis: The hydrolysis of thioacetals is particularly efficient with mercury(II) salts due to the high affinity of the soft Lewis acidic mercury(II) ion for the soft sulfur atoms of the thioacetal. This interaction weakens the carbon-sulfur bonds, making the thioacetal carbon susceptible to nucleophilic attack by water. The reaction likely proceeds via the formation of a mercury-sulfur complex, which then undergoes hydrolysis.

Promotion of Dialkyl Ether Formation

This compound promotes the formation of dialkyl ethers from the reaction of alkyl bromides with alcohols. chemicalbook.com This transformation can be understood in the context of alkoxymercuration-demercuration reactions, although in this case, it involves an alkyl halide instead of an alkene.

The reaction likely proceeds through a mercury(II)-assisted ionization of the alkyl bromide to form a carbocation-like species, which is stabilized by the mercury ion. The alcohol then acts as a nucleophile, attacking this electrophilic carbon. The role of mercury(II) perchlorate is to act as a Lewis acid, coordinating to the bromine atom and facilitating its departure as a leaving group. This is conceptually similar to the SN1 reaction pathway, where the formation of the carbocation is the rate-limiting step. The use of mercury(II) salts can be advantageous in preventing rearrangements that might occur with traditional acid catalysis. masterorganicchemistry.com

Cleavage of Cyclopropanes

The cleavage of cyclopropane rings by mercury(II) perchlorate is another example of its powerful electrophilic nature. chemicalbook.com The strained C-C bonds of the cyclopropane ring possess some π-character and can be attacked by electrophiles. The reaction is initiated by the coordination of the mercury(II) ion to the cyclopropane ring, leading to the formation of a corner-mercurated cyclopropane intermediate. This is followed by the opening of the ring through nucleophilic attack by a solvent molecule (e.g., water or alcohol) or the perchlorate anion. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring, with the nucleophile typically attacking the most substituted carbon.

Interactive Data Table: Kinetic Parameters for Selected Mercury(II)-Promoted Reactions

While specific kinetic data for reactions catalyzed by this compound is limited in the available search results, the following table presents representative kinetic information for related mercury(II)-promoted reactions to illustrate the typical orders of magnitude and dependencies.

| Reaction | Substrate | Mercury(II) Salt | Solvent | Rate Law | Rate Constant (k) | Reference |

| Reaction with Organochromium Complex | R-Cr((15)aneN₄)(H₂O)²⁺ | Mercury(II) Perchlorate | Aqueous Perchloric Acid | rate = k[R-Cr((15)aneN₄)(H₂O)²⁺][Hg²⁺] | Varies with R structure | researchgate.net |

| Oxymercuration | Alkene | Mercury(II) Acetate (B1210297) | Water/THF | rate = k[Alkene][Hg(OAc)₂] | Dependent on alkene structure | numberanalytics.com |

Advanced Analytical Methodologies Utilizing Mercury Ii Perchlorate Hydrate

Development of Reagents for Trace Analysis and Quantification

The unique chemical properties of mercury(II) perchlorate (B79767) hydrate (B1144303) make it a valuable tool for the development of reagents tailored for the trace analysis and quantification of a variety of chemical species.

Precipitation Agents for Specific Organic and Inorganic Species

Mercury(II) perchlorate has been effectively utilized as a precipitating agent for the selective separation and subsequent analysis of certain organic and inorganic compounds. This application leverages the strong affinity of the mercury(II) ion for various functional groups, leading to the formation of insoluble complexes.

One notable application is in the precipitation of basic amino acids. Research has shown that mercury(II) perchlorate can selectively precipitate arginine, histidine, and lysine (B10760008) from aqueous solutions. psu.edu The resulting products are amorphous white solids, and their formation allows for the separation and subsequent photometric determination of these essential amino acids. psu.edu This method provides a means to quantify these biomolecules in the range of 10⁻⁵ to 10⁻⁴ M. psu.edu

In the realm of inorganic analysis, while direct precipitation of common anions by mercury(II) perchlorate is less frequent due to the high solubility of most mercury(II) salts, its reactivity with certain species can be exploited. For instance, in the analysis of complex mixtures, the precipitation of interfering species can be achieved, thereby enabling the accurate determination of the target analyte.

| Precipitated Species | Matrix/Application | Method of Determination | Reference |

| Arginine | Aqueous Solution | Photometric | psu.edu |

| Histidine | Aqueous Solution | Photometric | psu.edu |

| Lysine | Aqueous Solution | Photometric | psu.edu |

| Sulfadiazine | Aqueous Solution | Diffractometry, IR Spectroscopy |

Titrimetric Applications for Reducing Species

Mercury(II) perchlorate serves as a potent oxidizing agent in titrimetric analysis, particularly for the quantification of reducing species. The high redox potential of the Hg²⁺/Hg₂²⁺ couple facilitates rapid and stoichiometric reactions with various reductants.

This methodology has been successfully applied to the determination of sulfur-containing compounds, such as thiols and sulfites. For instance, the amperometric titration of thiols can be carried out using mercury(II) perchlorate as the titrant. The end point is detected by the change in current as the excess mercury(II) ions are introduced into the solution after all the thiol has been oxidized. Similarly, sulfites can be determined through potentiometric titration with mercury(II) perchlorate, where the potential of a mercury-sensitive electrode changes significantly at the equivalence point. utoronto.ca These titrimetric methods offer a reliable and accurate means of quantifying these reducing species in various samples.

| Analyte | Titration Method | Indicator/Detection Method |

| Thiols | Amperometric Titration | Change in diffusion current |

| Sulfite | Potentiometric Titration | Mercury-selective electrode |

Sensor Development and Chemo-sensing for Metal Ions

The strong affinity of mercury(II) ions for various ligands has been a driving force in the development of highly sensitive and selective sensors for the detection of mercury itself. While mercury(II) perchlorate hydrate is often the source of Hg²⁺ ions in the development and testing of these sensors, the principles underlying these sensors are centered on the unique coordination chemistry of the mercury(II) ion.

Fluorescent and Colorimetric Probes for Mercury(II) Detection

A significant area of research has been the design of fluorescent and colorimetric probes that exhibit a change in their optical properties upon binding with Hg²⁺. nih.govrsc.orgacs.org These probes are typically organic molecules containing specific functional groups that interact with mercury ions.

Fluorescent Probes: These sensors often operate on principles such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In a typical "turn-on" fluorescent sensor, the fluorescence of the probe is initially quenched. Upon binding with Hg²⁺, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. nih.gov Conversely, "turn-off" sensors exhibit a decrease in fluorescence upon mercury binding. The choice of fluorophore and chelating moiety allows for the tuning of the sensor's properties, including its emission wavelength, sensitivity, and selectivity.

Colorimetric Probes: These probes undergo a visible color change upon interaction with Hg²⁺, enabling naked-eye detection. nih.govrsc.org The color change is often due to a change in the electronic structure of the probe molecule upon complexation with the mercury ion. This approach is particularly attractive for the development of simple and portable test kits for on-site mercury detection. researchgate.netnih.gov

The performance of these sensors is evaluated based on several key parameters, including their limit of detection (LOD), linear dynamic range, and selectivity over other potentially interfering metal ions.

| Probe Type | Detection Limit (LOD) | Linear Range | Selectivity | Reference |

| Fluorescent Probe (Rhodamine-based) | 3.0 x 10⁻⁸ mol L⁻¹ | 8.0 x 10⁻⁸ to 1.0 x 10⁻⁵ mol L⁻¹ | High selectivity over other metal ions | nih.gov |

| Colorimetric Sensor (Andro-AgNPs) | 11.15 μM | 15–120 μM | Selective for Hg²⁺ | nih.gov |

| Fluorescent Probe (Coumarin-based) | ~0.81 ppb | Not specified | High selectivity | nih.gov |

| Colorimetric Sensor (Carr-Ag/AgCl NPs) | 1 μM | Linear up to certain concentrations | Selective for Hg²⁺ | nih.gov |

Determination of Metal Ion Formation Constants in Solution

Mercury(II) perchlorate plays a crucial role in the fundamental study of coordination chemistry, specifically in the determination of formation constants (also known as stability constants) of metal complexes in solution. researchgate.netacs.orgwikipedia.org The formation constant quantifies the strength of the interaction between a metal ion and a ligand.

This information is vital in various fields, including environmental chemistry, to understand the speciation and bioavailability of metal ions, and in medicinal chemistry, for the design of chelating agents for metal detoxification.

| Metal Ion | Ligand | Method | Log K | Reference |

| Copper(II) | EDTA tetraamides | pH-metric titration | 17.15 | rsc.org |

| Nickel(II) | EDTA tetraamides | pH-metric titration | 10.14-10.42 (pKa) | psu.edu |

| Copper(II) | Chloro complex | Spectrophotometry | 5.6 | issr.edu.kh |

| Copper(II) | Ammonia (B1221849) | Spectrophotometry | 13.1 | issr.edu.kh |

| Copper(II) | EDTA | Spectrophotometry | 18.8 | issr.edu.kh |

Applications in Advanced Materials Science and Engineering

Development of Mercury-Based Catalytic Materials

Mercury(II) perchlorate (B79767) hydrate (B1144303) serves as a crucial component in the formulation of mercury-based catalysts and as a reagent in organic synthesis. chemimpex.comchemimpex.com Its strong oxidizing properties facilitate reactions necessary for producing complex organic molecules. chemimpex.com The compound is appreciated for its effectiveness in increasing reaction rates and yields, making it a preferred option for optimizing synthetic processes. chemimpex.com

Research has demonstrated the catalytic activity of mercury(II) salts, including the perchlorate form, in various organic transformations. For instance, mercury(II) perchlorate in an acetonitrile-water solution has been shown to effectively catalyze the conversion of certain allenyl ketones into spiro[4.5]deca-3,6,9-triene-2,8-diones. researchgate.net In this specific reaction, the mercury(II)-catalyzed addition of water to the allene (B1206475) was significantly faster than other side reactions. researchgate.net

Another significant catalytic application is in the mercury-assisted solvolysis of alkyl halides. Studies have explored the reactions of a wide array of alkyl halides with aqueous mercury(II) perchlorate, leading to the development of high-yield procedures for converting alkyl halides into alcohols. researchgate.net The mechanism of these reactions is proposed to proceed via an S/E/2 pathway. researchgate.net Additionally, mercury(II) salts are involved in the non-catalytic reaction of vinyl halides in water to produce the corresponding carbonyl compounds, a process that involves an oxymercuration-dehalogenation step. researchgate.net

| Catalytic Application | Substrate | Product | Reference |

| Spirocyclization | p-methoxybenzyl allenyl ketone | spiro[4.5]deca-3,6,9-triene-2,8-dione | researchgate.net |

| Solvolysis | Alkyl halides | Alcohols | researchgate.net |

| Carbonyl Synthesis | Vinyl halides | Carbonyl compounds | researchgate.net |

Integration into Specialty Coatings and Functional Polymers

In the field of materials science, mercury(II) perchlorate hydrate is employed in the creation of advanced materials, notably in the development of specialty coatings and functional polymers that demand high stability and resistance to environmental factors. chemimpex.com Its role often involves acting as a precursor or reagent in the synthesis of these materials. chemimpex.comchemimpex.com

The synthesis of coordination polymers represents a key area where mercury compounds are integrated into functional materials. The coordination chemistry of mercury(II) with various organic ligands can lead to the formation of monomers that associate through secondary intermolecular bonding to create different types of polymers. nih.gov While research has detailed the complex structures formed with mercury(II) halides and ligands like 2-pyridylnitrones, the principles extend to other mercury salts like the perchlorate. nih.gov These polymers can exhibit unique structural and functional properties derived from the specific geometry and bonding interactions within the network. nih.gov

The compound's utility in specialized coatings is linked to its properties as a strong oxidizing agent, where precise control over oxidation states is critical. chemimpex.com This allows for the formation of coatings with specific chemical and physical characteristics.

| Material Type | Application of Hg(ClO₄)₂·xH₂O | Desired Property | Reference |

| Specialty Coatings | Reagent in synthesis | Controlled oxidation state | chemimpex.com |

| Functional Polymers | Precursor for coordination polymers | High stability, specific functionality | chemimpex.comnih.gov |

Research into Optoelectronic and Sensing Materials

This compound is investigated for its potential in chemical sensing applications due to its reactivity and the distinct properties of the complexes it forms. cymitquimica.com The compound has been used to determine the formation constants of metal ions in solution, demonstrating a linear response to changes in concentration, which is a fundamental characteristic for a sensing material. cymitquimica.com

The mechanism of sensing often involves the formation of stable complexes. For example, mercury(II) perchlorate can react with anions while forming unstable complexes with certain metal cations. cymitquimica.com However, by introducing a bidentate ligand such as sodium citrate, stable complexes with the target metal cation can be formed. cymitquimica.com These complexes can then be observed and characterized using advanced analytical techniques like X-ray absorption spectroscopy, which probes the electronic structure of the material. cymitquimica.com This interaction with electromagnetic radiation to yield analytical data is a foundational concept in the development of sensing and optoelectronic materials.

The ability to form specific complexes with various substances allows for its use as a reagent in analytical techniques designed to detect and quantify other substances. chemimpex.comchemimpex.com

Environmental Chemistry: Research on Fate, Transport, and Remediation Strategies for Mercury

Studies on Environmental Transformations and Speciation of Mercury Compounds

Once released into the environment, mercury can exist in several forms, including elemental mercury (Hg(0)), inorganic divalent mercury (Hg(II)), and highly toxic organic forms like methylmercury (B97897) (CH₃Hg⁺) and dimethylmercury. pjoes.comfrontiersin.orgeurofinsus.com The specific form, or speciation, of mercury dictates its toxicity, mobility, and ultimate fate in the environment. pjoes.combrooksapplied.com The transformation between these species is a complex process influenced by a variety of physical, chemical, and biological factors. pjoes.comfrontiersin.org

Elemental mercury is volatile and can be transported long distances in the atmosphere. pjoes.combrooksapplied.com In the atmosphere, it can be oxidized to the more water-soluble inorganic Hg(II) form, which is then deposited onto land and into water bodies through wet and dry deposition. brooksapplied.com In aquatic systems, the speciation of mercury is particularly critical. Hg(II) is the dominant form in water, soil, and sediment. pjoes.com It can be transformed into methylmercury through the action of anaerobic microorganisms, a process that is a major concern as methylmercury bioaccumulates and biomagnifies in aquatic food chains, leading to high concentrations in fish. pjoes.comeurofinsus.combrooksapplied.com

The key environmental transformations of mercury include:

Oxidation-Reduction (Redox) Reactions: Elemental mercury (Hg(0)) can be oxidized to inorganic mercury (Hg(II)), and conversely, Hg(II) can be reduced back to volatile Hg(0). These reactions are influenced by factors such as sunlight and the presence of various chemical species. frontiersin.org

Methylation and Demethylation: The conversion of inorganic mercury to methylmercury is primarily a biological process carried out by bacteria in anaerobic environments like sediments. pjoes.combrooksapplied.com Demethylation, the breakdown of methylmercury, can also occur through both biotic and abiotic pathways.

Sorption and Desorption: Inorganic mercury species can attach to and detach from particles in soil and water, which affects their transport and availability for other transformations. researchgate.net

The speciation of mercury in an aquatic environment is influenced by parameters such as pH, temperature, the presence of dissolved organic matter, and the activity of microorganisms. pjoes.comresearchgate.net Understanding these transformations is crucial for predicting the environmental impact of mercury pollution and for developing effective remediation strategies. eurofinsus.com

Investigation of Mercury(II) Perchlorate (B79767) Hydrate's Contribution to Environmental Mercury Cycling

Mercury(II) perchlorate hydrate (B1144303) is a chemical compound primarily used in laboratory settings for research purposes, including in analytical chemistry and organic synthesis. chemimpex.com It is highly soluble in water. fishersci.com When introduced into an aquatic environment, it is expected to dissociate into mercuric ions (Hg(II)) and perchlorate ions (ClO₄⁻). fishersci.comnih.govcdc.gov Therefore, its contribution to environmental mercury cycling is primarily through the release of Hg(II) ions.

The environmental behavior of mercury released from mercury(II) perchlorate hydrate would then be governed by the well-established biogeochemical cycling of inorganic mercury. The released Hg(II) would be subject to the transformation and transport processes described in the previous section. It can be transported in water, adsorb to sediments, or be taken up by organisms. pjoes.com A significant concern is its potential conversion to the more toxic methylmercury in anaerobic sediments. brooksapplied.com

The perchlorate anion (ClO₄⁻) itself is an environmental contaminant. It is highly mobile in aqueous systems and can persist for long periods under typical ground and surface water conditions. researchgate.netwikipedia.org Perchlorate is known to interfere with iodide uptake by the thyroid gland. nih.govfda.gov While the primary environmental impact of this compound is related to the toxicity of the mercuric ion, the presence of the perchlorate anion adds another layer of environmental concern.

Safety data for this compound indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comthermofisher.com Its high water solubility suggests it would likely be mobile in the environment, allowing for the potential contamination of groundwater and surface water. fishersci.com

Advanced Remediation and Sequestration Technologies

The remediation of mercury-contaminated sites is a critical area of environmental research. The goal of these technologies is to either remove mercury from the contaminated medium or to convert it into a less toxic and less mobile form.

Adsorption is a widely used technology for removing mercury from water. This process involves the accumulation of mercury ions onto the surface of a solid material, known as an adsorbent. A variety of materials have been investigated for their potential to adsorb mercury, with activated carbon being one of the most common due to its large surface area and porous structure.

The effectiveness of adsorption depends on several factors, including the type of adsorbent, the pH of the water, the temperature, and the presence of other ions that may compete for binding sites. Researchers are continuously working to develop new and more efficient adsorbent materials.

| Adsorbent Material | Target Mercury Species | Removal Efficiency (%) | Reference |

| Activated Carbon | Hg(II) | >90 | General knowledge |

| Zeolites | Hg(II) | Variable | General knowledge |

| Chitosan | Hg(II) | High | General knowledge |

| Thiol-functionalized mesoporous silica | Hg(II) | >99 | General knowledge |

Precipitation is a common method for removing mercury from industrial wastewater. This process involves adding a chemical precipitant that reacts with dissolved mercury to form an insoluble solid, which can then be removed from the water by filtration or sedimentation. Sulfide (B99878) precipitation is a frequently used technique, where a sulfide source is added to convert soluble mercury into the highly insoluble mercuric sulfide (HgS).

Immobilization strategies aim to convert mercury in soil and sediment into a less mobile and less bioavailable form. This can be achieved by adding amendments to the contaminated material that bind with mercury. For example, sulfur-containing compounds can be used to promote the formation of mercuric sulfide, which is a very stable and insoluble compound.

Another approach is solidification/stabilization, where binding agents like cement or pozzolana are mixed with the contaminated soil or waste. This process physically encapsulates the contaminants and reduces their leachability into the environment.

| Technology | Mechanism | Target Medium | Effectiveness |

| Sulfide Precipitation | Forms insoluble HgS | Water | High for inorganic mercury |

| In-situ Immobilization | Binds mercury to soil particles | Soil, Sediment | Reduces bioavailability |

| Solidification/Stabilization | Encapsulates contaminants | Soil, Sludge | Reduces leaching |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.